(R)-tert-Butyl 2-(1,3-dioxoisoindolin-2-yloxy)-4-methylpentanoate
Overview
Description
®-tert-Butyl 2-(1,3-dioxoisoindolin-2-yloxy)-4-methylpentanoate is a complex organic compound that belongs to the class of isoindolinone derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a tert-butyl ester group, a dioxoisoindolinyl moiety, and a methylpentanoate chain, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
It’s worth noting that isoindoline-1,3-dione derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Isoindoline-1,3-dione derivatives are known to interact with their targets in a way that leads to various biological activities . The specific interactions and resulting changes would depend on the particular target and the biochemical context.
Biochemical Pathways
Given the broad range of potential targets and biological activities associated with isoindoline-1,3-dione derivatives , it’s likely that multiple pathways could be affected, leading to diverse downstream effects.
Result of Action
Isoindoline-1,3-dione derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific effects of this compound would depend on its particular targets and mode of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 2-(1,3-dioxoisoindolin-2-yloxy)-4-methylpentanoate typically involves multiple steps. One common method starts with the esterification of anthranilic acid to produce methyl anthranilate. This intermediate is then coupled with phthaloyl-protected alanine, which is prepared by reacting alanine with phthalic anhydride at high temperatures (around 150°C). The final step involves the coupling of these intermediates to form the desired isoindolinone derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 2-(1,3-dioxoisoindolin-2-yloxy)-4-methylpentanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
®-tert-Butyl 2-(1,3-dioxoisoindolin-2-yloxy)-4-methylpentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione derivatives: These compounds share the isoindolinone core structure and exhibit similar biological activities.
Phthalimide derivatives: These compounds also contain a dioxoisoindolinyl group and are known for their diverse pharmacological properties.
Uniqueness
®-tert-Butyl 2-(1,3-dioxoisoindolin-2-yloxy)-4-methylpentanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl ester group enhances its stability and lipophilicity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl (2R)-2-(1,3-dioxoisoindol-2-yl)oxy-4-methylpentanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-11(2)10-14(17(22)23-18(3,4)5)24-19-15(20)12-8-6-7-9-13(12)16(19)21/h6-9,11,14H,10H2,1-5H3/t14-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEZGZLEHAIRFB-CQSZACIVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC(C)(C)C)ON1C(=O)C2=CC=CC=C2C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)OC(C)(C)C)ON1C(=O)C2=CC=CC=C2C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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